4-Bromo-5,8-difluoro-2-methylquinoline
Description
4-Bromo-5,8-difluoro-2-methylquinoline is a halogenated quinoline derivative with the molecular formula C₁₀H₆BrF₂N. Its structure features a quinoline backbone (a fused benzene and pyridine ring) substituted with bromine at position 4, fluorine at positions 5 and 8, and a methyl group at position 2.
Its safety data sheet (SDS) highlights precautions for handling, including recommendations for ventilation, personal protective equipment, and avoidance of ignition sources due to flammability risks .
Properties
IUPAC Name |
4-bromo-5,8-difluoro-2-methylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF2N/c1-5-4-6(11)9-7(12)2-3-8(13)10(9)14-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDMOCBEIHHACL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2C(=C1)Br)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670962 | |
| Record name | 4-Bromo-5,8-difluoro-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189105-80-3 | |
| Record name | 4-Bromo-5,8-difluoro-2-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1189105-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-5,8-difluoro-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural and Substituent Analysis
Key structural analogs include halogenated and alkylated quinolines. Below is a comparative analysis of substituent effects:
Key Observations:
- Substituent Position: Fluorine at positions 5 and 8 (target compound) vs. 6 and 8 (isomer in ) alters electronic effects on the quinoline ring.
- Bromine Reactivity : Bromine at position 4 (target) is more sterically accessible for nucleophilic substitution compared to bromine at positions 6 and 8 in 's compound .
- Polarity : Methoxy groups in 's compound increase polarity (Rf = 0.74), while the target compound's fluorine and methyl groups likely reduce polarity, though Rf data is unavailable for direct comparison .
Stability and Toxicity
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